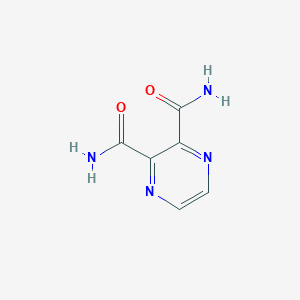

Pyrazine-2,3-dicarboxamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyrazine-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYZOQDDVSLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210656 | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-78-9 | |

| Record name | 2,3-Pyrazinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE-2,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1IC3QEXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pyrazine 2,3 Dicarboxamide

Advanced Synthetic Routes to Pyrazine-2,3-dicarboxamide

This compound and its derivatives are significant compounds in medicinal chemistry and materials science. Their synthesis has been approached through various methodologies, starting from different precursors and employing a range of chemical transformations. This article details several advanced synthetic routes to this important chemical entity.

Synthesis from Pyrazine-2,3-dicarboxylic Acid Anhydride (B1165640) and Amines

A common and efficient method for preparing pyrazine-2,3-dicarboxamides involves the reaction of pyrazine-2,3-dicarboxylic anhydride with amines. nih.govnih.gov This route is often preferred due to the commercial availability of the starting anhydride or its straightforward preparation from pyrazine-2,3-dicarboxylic acid by treatment with acetic anhydride. nih.govnih.gov

The reaction typically proceeds by dissolving the anhydride in a suitable solvent, such as tetrahydrofuran, and then adding the desired amine. nih.gov The reaction is generally stirred at room temperature, leading to the opening of the anhydride ring and the formation of the corresponding 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids in good to excellent yields. nih.govresearchgate.net For instance, reacting the anhydride with various substituted anilines has produced a series of N-aryl pyrazine-2,3-dicarboxamic acids. nih.gov

Table 1: Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic Acids

| Entry | Aniline Substituent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | Unsubstituted | Tetrahydrofuran | 1 h | 58-98 |

| 2 | Various substitutions | Tetrahydrofuran | 1 h | 58-98 |

This table summarizes the general conditions and yield range for the synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids from pyrazine-2,3-dicarboxylic anhydride and substituted anilines.

Derivatization from Pyrazine-2,3-dicarboxylic Acid via Esterification and Hydrazinolysis

Another synthetic pathway to this compound derivatives begins with pyrazine-2,3-dicarboxylic acid. medipol.edu.tractapharmsci.com This method involves a two-step process: esterification followed by hydrazinolysis.

Initially, pyrazine-2,3-dicarboxylic acid is converted to its corresponding diester, typically dimethyl or diethyl ester, through standard esterification methods. medipol.edu.tractapharmsci.com This is often achieved by refluxing the acid in an alcohol like absolute ethanol (B145695) with a catalytic amount of a strong acid, such as glacial acetic acid or sulfuric acid. medipol.edu.tractapharmsci.com

The resulting diester is then subjected to hydrazinolysis by reacting it with hydrazine (B178648) hydrate (B1144303). medipol.edu.tr This step replaces the ester groups with hydrazide functionalities, affording pyrazine-2,3-dicarbohydrazide (B14909453). medipol.edu.tr This dihydrazide serves as a versatile intermediate that can be further reacted to form various derivatives, including those that can be converted to dicarboxamides.

Synthesis via Condensation Reactions (e.g., Dimethyl Ester Pyrazine-2,3-dicarboxylate with Aminomethylpyrazine)

Condensation reactions provide a direct route to specific N-substituted pyrazine-2,3-dicarboxamides. A notable example is the synthesis of N,N′-Bis(pyrazin-2-ylmethyl)this compound. iucr.orgiucr.org

This synthesis is achieved through the condensation of dimethyl pyrazine-2,3-dicarboxylate with 2-aminomethylpyrazine (B151696). iucr.orgiucr.org The reaction is typically carried out by refluxing the reactants in methanol (B129727) for several hours. iucr.orgiucr.org After the reaction is complete, the solvent is removed, and the resulting solid product can be purified by recrystallization. iucr.orgiucr.org This method is particularly useful for creating symmetrical dicarboxamides with specific functionalities.

Table 2: Condensation Reaction for N,N′-Bis(pyrazin-2-ylmethyl)this compound

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Dimethyl pyrazine-2,3-dicarboxylate | 2-aminomethylpyrazine | Methanol | 12 h | N,N′-Bis(pyrazin-2-ylmethyl)this compound |

This table outlines the reactants and conditions for the synthesis of a specific N-substituted this compound via a condensation reaction.

Utilization of Quinoxaline (B1680401) Oxidation to Pyrazine-2,3-dicarboxylic Acid as Precursor

A well-established method for obtaining the precursor, pyrazine-2,3-dicarboxylic acid, is through the oxidation of quinoxaline. sapub.orgorgsyn.orgdoi.orgorgsyn.org This oxidative cleavage of the benzene (B151609) ring of the quinoxaline molecule yields the desired pyrazine (B50134) ring with carboxylic acid groups at the 2 and 3 positions.

The most common oxidizing agent used for this transformation is potassium permanganate (B83412) (KMnO₄) in an alkaline or neutral aqueous solution. sapub.orgorgsyn.org The reaction is typically performed at elevated temperatures, often under reflux. orgsyn.org After the oxidation, the manganese dioxide byproduct is filtered off, and the resulting dipotassium (B57713) salt of the acid is acidified to precipitate the pyrazine-2,3-dicarboxylic acid. orgsyn.org Yields for this method are generally good, around 70-75%. doi.org

Alternative oxidation methods have also been explored, including electrolytic oxidation on nickel or copper electrodes, which can offer high yields (up to 92%) and potentially milder reaction conditions. researchgate.net Another patented method utilizes sodium chlorate (B79027) as the oxidant in an acidic medium with a copper sulfate (B86663) catalyst. google.com

Alternative Precursor Strategies (e.g., Diaminomaleonitrile)

Diaminomaleonitrile (DAMN) serves as a versatile precursor for the synthesis of pyrazine-2,3-dicarbonitriles, which can then be hydrolyzed to the corresponding dicarboxylic acids and subsequently converted to dicarboxamides. tandfonline.comresearchgate.netresearchgate.net DAMN is a tetramer of hydrogen cyanide and reacts similarly to o-phenylenediamine. researchgate.net

The synthesis involves the condensation of DAMN with α-dicarbonyl compounds, such as glyoxal (B1671930) or other 1,2-diketones. researchgate.netthieme-connect.de This reaction directly forms the pyrazine ring with nitrile groups at the 2 and 3 positions, often in high yield and without the need for a separate oxidation step. doi.org The resulting pyrazine-2,3-dicarbonitriles can then be hydrolyzed, for example, by heating with aqueous potassium hydroxide (B78521) and hydrogen peroxide, to yield the pyrazine-2,3-dicarboxylic acid. tandfonline.com This dicarboxylic acid can then be converted to this compound through the methods described previously.

Regioselective Functionalization Approaches

For the synthesis of unsymmetrically substituted or highly functionalized this compound derivatives, regioselective functionalization strategies are crucial. While direct electrophilic substitution on the electron-deficient pyrazine ring is often challenging, directed ortho-metalation has proven to be an effective approach. acs.org

This strategy involves using a directing group on the pyrazine ring to guide a metalating agent, such as an organolithium or organomagnesium reagent, to a specific adjacent position. For instance, tert-butoxycarbonyl-protected amines can direct lithiation to the ortho position. acs.org Similarly, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl allows for regioselective metalations at different positions on the pyrazine ring, which can then be quenched with various electrophiles to introduce a wide range of functional groups. nih.govrsc.org These functionalized pyrazines can then be carried forward to synthesize complex this compound derivatives.

Chemical Reactivity and Derivatization Strategies

This compound serves as a versatile scaffold in organic synthesis, amenable to a variety of chemical transformations for the generation of novel derivatives. Its reactivity is characterized by the interplay of the pyrazine ring and the two carboxamide substituents, allowing for reactions with both electrophilic and nucleophilic agents, as well as participation in cycloaddition and thermal decomposition pathways.

Reactions with Electrophilic and Nucleophilic Reagents

The pyrazine ring, being an electron-deficient system, generally exhibits low reactivity towards electrophilic substitution. thieme-connect.de However, the presence of the carboxamide groups can influence the regioselectivity of such reactions. More commonly, the amide functionalities themselves are the sites of chemical modification.

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or when a good leaving group is present. thieme-connect.de Research has shown that pyrazine-2-carboxamide derivatives can react with various nucleophiles. research-nexus.net For instance, N-(acetylphenyl)pyrazine-2-carboxamide, derived from the condensation of pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones, has been shown to react with nucleophiles like malononitrile (B47326) and hydrazine. research-nexus.net Similarly, these derivatives also react with electrophiles such as bromine and various carbonyl compounds. research-nexus.net

A study involving the synthesis of pyrazine-2-carboxylic acid derivatives utilized propyl phosphonic anhydride (T3P) as a coupling reagent to react substituted pyrazine-2-carboxylic acids with various piperazines, demonstrating the reactivity of the carboxylic acid moiety with nucleophilic amines. rjpbcs.com

Michael Addition Reactions of Substituted Pyrazine-2-carboxamide Derivatives

Michael addition, a cornerstone of carbon-carbon bond formation, has been effectively employed in the derivatization of pyrazine-2-carboxamide scaffolds. A notable example involves the reaction of N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide, which possesses an activated double bond ripe for nucleophilic attack. research-nexus.net This compound undergoes a Michael addition reaction, leading to the formation of more complex molecular architectures. research-nexus.netdoaj.org

The versatility of this approach is demonstrated by the synthesis of diverse derivatives, showcasing the potential to build intricate molecular frameworks from relatively simple pyrazine precursors. research-nexus.net A similar strategy involving a domino reaction of pyrrole-2-carboxamides with vinyl selenones proceeds via an initial Michael addition, highlighting the broad applicability of this reaction type in heterocyclic chemistry. mdpi.com

Formation of Complex Derivatives (e.g., Biphenyl-2,4-dicarbonitrile and Cyclohexa-3,5-diene-1,1,3-tricarbonitrile Derivatives)

The Michael addition reactions of substituted pyrazine-2-carboxamide derivatives serve as a gateway to highly functionalized and complex molecules. For instance, the reaction of N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide with specific reagents yields 3-amino-5-aryl-3′-(pyrazine-2-carboxamido)biphenyl-2,4-dicarbonitrile derivatives. research-nexus.netdoaj.org

Furthermore, the same precursor can be utilized to synthesize 2-imino-4-(3-(pyrazine-2-carboxamido)phenyl)-6-(4-methoxyphenyl)cyclohexa-3,5-diene-1,1,3-tricarbonitrile. research-nexus.netresearchgate.net The structures of these complex derivatives have been rigorously confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. research-nexus.net

Table 1: Examples of Complex Derivatives from Pyrazine-2-carboxamide Precursors

| Precursor | Reagent/Reaction Type | Product |

|---|---|---|

| N-[3-(2,2-Dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide | Michael Addition | 3-amino-5-aryl-3′-(pyrazine-2-carboxamido)biphenyl-2,4-dicarbonitrile |

Cycloaddition Reactions in the Synthesis of Novel Derivatives (e.g., 2-Azetidinones)

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems, and this compound derivatives have been utilized as precursors for such transformations. A notable application is in the synthesis of 2-azetidinones, also known as β-lactams. medipol.edu.trmdpi.com

A synthetic route to novel 2-azetidinone derivatives starts with pyrazine-2,3-dicarboxylic acid. medipol.edu.tr This is converted to the corresponding diester, which then undergoes hydrazinolysis to form a dicarbohydrazide. Treatment with substituted pyridine-2-carbaldehydes yields Schiff bases. These Schiff bases are then subjected to a [2+2] cycloaddition reaction with chloroacetyl chloride or dichloroacetyl chloride in the presence of triethylamine (B128534) to afford N,N'-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl]this compound and its dichloro analogue in good yields. medipol.edu.tr The Staudinger synthesis, a ketene-imine cycloaddition, is a widely used method for preparing 2-azetidinones. mdpi.comacs.org

Thermal Decarboxylation Pathways

Thermal decarboxylation is a significant transformation for pyrazine carboxylic acids and their derivatives. Pyrazinamide (B1679903) can be prepared through the thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid. google.com This process involves heating the starting material to a temperature range of 160 to 250°C, leading to the loss of a carboxyl group and the formation of pyrazinamide. google.com The pyrazinamide can be recovered from the reaction mixture, for instance, by sublimation. google.com

The starting material, pyrazine-2-carboxamide-3-carboxylic acid, can be synthesized from this compound by treatment with aqueous sodium hydroxide followed by acidification. google.com

In a related context, the decarboxylation of the monopotassium salt of pyrazine-2,3-dicarboxylic acid can be achieved by heating it in a polar solvent. google.com It has also been observed that the reaction of pyrazine-2,3,5,6-tetracarboxylic acid with Cu(II) under hydro(solvo)thermal conditions can lead to in situ decarboxylation, forming pyrazine-2,6-dicarboxylic acid. acs.orgacs.org A proposed mechanism for the formation of pyrazine carboxamides from 2,3-pyrazinedicarboxylic anhydride involves decarboxylation of the heterocyclic ring, potentially through an N-heterocyclic carbene intermediate. researchgate.net

Green Chemistry Approaches in this compound Synthesis

While specific "green" methodologies for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied to its synthesis and the synthesis of its parent compound, pyrazine-2,3-dicarboxylic acid.

One approach to a greener synthesis of pyrazine-2,3-dicarboxylic acid involves the oxidation of quinoxaline using sodium chlorate as the oxidizing agent in an acidic system with copper sulfate and concentrated sulfuric acid, using water as the solvent. google.com This method is described as having a relatively mild reaction temperature that is easy to control, and the small amount of gas generated can be absorbed by lye, which helps to reduce environmental pollution. google.com

Another avenue for a more environmentally benign process is the electrochemical regeneration of the oxidizing agent. For example, pyrazine-2,3-dicarboxylic acid can be synthesized by the oxidation of quinoxaline with electrochemically regenerated potassium permanganate (KMnO4). researchgate.net This approach leads to lower consumption of the oxidant compared to purely chemical oxidation, reduces energy consumption, and has a significantly smaller environmental impact due to the reduction of secondary products. researchgate.net

The synthesis of this compound itself can be achieved through the condensation of dimethyl pyrazine-2,3-dicarboxylate with 2-aminomethylpyrazine in methanol. iucr.org Utilizing a more environmentally friendly solvent or developing a solvent-free methodology would further align this synthesis with green chemistry principles. Additionally, the synthesis of N2,N3-bis(quinolin-8-yl)this compound has been achieved by reacting 8-aminoquinoline (B160924) with pyrazine-2,3-dicarboxylic acid and 1,1′-carbonyldiimidazole in DMF. nih.gov Exploring alternative, greener solvents for this reaction could be a focus for future research.

Crystallographic and Supramolecular Architecture of Pyrazine 2,3 Dicarboxamide and Its Derivatives

Single Crystal X-ray Diffraction Studies of Pyrazine-2,3-dicarboxamide

Single crystal X-ray diffraction has been an indispensable tool for elucidating the precise three-dimensional structure of this compound, providing detailed insights into its molecular conformation, planarity, and the hydrogen bonding networks that define its crystal lattice.

| Compound | Molecular Conformation | Dihedral Angle between Rings/Groups | Reference |

|---|---|---|---|

| This compound | One carboxamide group out-of-plane with the pyrazine (B50134) ring. | Not specified. | researchgate.net |

| N2,N3-bis(pyridin-4-ylmethyl)this compound dihydrate | U-shaped, carboxamide groups are cis to one another. | 81.6 (5)° (between carboxamide groups) | nih.goviucr.orgnih.gov |

| N2,N3-bis(quinolin-8-yl)this compound | Twisted conformation. | 9.00 (6)° and 78.67 (5)° (quinoline to pyrazine rings) | iucr.org |

Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of this compound and its derivatives. A recurring motif is the N—H⋯N hydrogen bond, which can form between an amide proton and a nitrogen atom of the pyrazine ring, resulting in the formation of an S(5) ring motif. nih.goviucr.orgnih.gov This type of interaction is observed in N2,N3-bis(pyridin-4-ylmethyl)this compound. nih.goviucr.orgnih.gov Additionally, C—H⋯O and C—H⋯N interactions can further stabilize the molecular structure. researchgate.netnih.gov In some derivatives, resonance-assisted O—H⋯O hydrogen bonds have also been identified. nih.gov

| Compound | Intramolecular Hydrogen Bond Type | Graph Set Motif | Reference |

|---|---|---|---|

| N2,N3-bis(pyridin-4-ylmethyl)this compound | N—H⋯N(pyrazine) | S(5) | nih.goviucr.orgnih.gov |

| This compound | C—H⋯N | Not specified | researchgate.net |

| N2,N3-bis(quinolin-8-yl)this compound | C—H⋯O | Not specified | iucr.org |

The crystal structure of this compound is characterized by a rich network of intermolecular hydrogen bonds that give rise to distinct packing motifs. Linear tapes are formed through N—H⋯O hydrogen bonds between carboxamide groups and C—H⋯N interactions involving the pyrazine ring. researchgate.net These tapes can then be interconnected by further N—H⋯O bonds, leading to a notable staircase-like architecture. researchgate.net

A common supramolecular synthon observed is the formation of inversion dimers through pairs of N—H⋯O hydrogen bonds, creating an R2²(8) ring motif. researchgate.net These dimers can act as building blocks for more extended structures. For example, in the dihydrate of a derivative, adjacent molecules are linked by N—H⋯Ocarboxamide hydrogen bonds to form chains. iucr.orgnih.gov These chains are then further connected through water molecules and other weak hydrogen bonds to build a three-dimensional network. iucr.orgnih.gov

Intramolecular Hydrogen Bonding Networks (e.g., N—H⋯O, C—H⋯N)

Supramolecular Assembly and Crystal Engineering Principles

The principles of supramolecular chemistry and crystal engineering are central to understanding how this compound molecules self-assemble into ordered crystalline solids. The functional groups present in the molecule provide the directional interactions necessary for predictable crystal packing.

The combination of intramolecular and intermolecular hydrogen bonds facilitates the construction of complex three-dimensional frameworks. In this compound derivatives, chains and layers formed via hydrogen bonding can be further linked by weaker interactions, such as C—H⋯O and C—H⋯N bonds, to extend the structure into three dimensions. iucr.orgnih.govresearchgate.net In some cases, solvent molecules, like water, can act as bridges, connecting different parts of the supramolecular assembly through additional hydrogen bonds. iucr.orgnih.gov The coordination of metal ions with the pyrazine-dicarboxamide ligand can also lead to the formation of three-dimensional coordination polymers, where the ligand bridges metal centers to create an extended network. nih.govnih.govresearchgate.net

Influence of Substituents on Supramolecular Interactions (e.g., Pyridine (B92270) and Quinoline (B57606) Moieties)

The introduction of substituents, such as pyridine and quinoline moieties, onto the this compound scaffold profoundly influences the resulting supramolecular architecture. These substituents introduce additional sites for hydrogen bonding and π–π stacking, thereby directing the assembly of molecules in the crystal lattice.

For instance, in the case of N²,N³-bis(pyridin-4-ylmethyl)this compound, the molecule adopts a U-shaped conformation where the carboxamide groups are cis to one another. researchgate.netnih.gov This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond. researchgate.netnih.gov The terminal pyridine rings can then participate in intermolecular interactions, leading to the formation of chains and, ultimately, a three-dimensional supramolecular structure through C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net

When quinoline moieties are introduced, as in N²,N³-bis(quinolin-8-yl)this compound, the molecule exhibits a twisted conformation. nih.gov The supramolecular assembly is then governed by a combination of C—H⋯O hydrogen bonds, which form layers, and offset π–π interactions between the pyrazine and quinoline rings of adjacent molecules, resulting in a three-dimensional network. nih.goviucr.org The presence of the bulkier quinoline groups leads to significant torsion angles between the quinoline and the central pyrazine ring. nih.gov

The nature of the substituent also affects the coordination behavior of the ligand with metal ions. The introduction of different substituents on the pyridine rings of terpyridine ligands, for example, allows for fine-tuning of the ligand's electronic and steric properties, which in turn dictates the properties and applications of their metal complexes. bohrium.com Theoretical and experimental studies on various substituted pyrazine and pyridine carboxamides have demonstrated that the interplay between the carboxylic acid or amide groups and the heterocyclic nitrogen atoms is crucial in forming predictable hydrogen-bonded motifs. acs.orgrsc.org

| Compound | Substituent | Key Supramolecular Interactions | Resulting Architecture | Reference |

|---|---|---|---|---|

| N²,N³-bis(pyridin-4-ylmethyl)this compound | Pyridine | Intramolecular N—H⋯N, Intermolecular C—H⋯O and C—H⋯N hydrogen bonds | 3D Supramolecular Structure | researchgate.net |

| N²,N³-bis(quinolin-8-yl)this compound | Quinoline | Intermolecular C—H⋯O hydrogen bonds, offset π–π stacking | 3D Supramolecular Network | nih.goviucr.org |

π–π Stacking Interactions in Crystalline Architectures

π–π stacking interactions are a significant feature in the crystalline architectures of this compound and its derivatives, playing a crucial role in the stabilization of their three-dimensional structures. These interactions occur between the aromatic rings of the pyrazine core and any appended aromatic substituents, such as pyridine or quinoline.

In the crystal structure of N²,N³-bis(quinolin-8-yl)this compound, offset π–π interactions are observed between the pyrazine ring of one molecule and a quinoline ring of a neighboring molecule, as well as between two inversion-related quinoline rings. nih.goviucr.org These interactions are characterized by specific centroid-centroid distances and interplanar distances, contributing to the formation of a robust three-dimensional supramolecular structure. nih.goviucr.org Hirshfeld surface analysis can be employed to visualize and confirm the presence and nature of these π–π stacking interactions. iucr.org

| Compound/System | Interacting Moieties | Centroid-Centroid Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| N²,N³-bis(quinolin-8-yl)this compound | Pyrazine ring and Quinoline ring | 3.4779(9) | Links molecular layers into a 3D structure | nih.goviucr.org |

| N²,N³-bis(quinolin-8-yl)this compound | Quinoline ring and Quinoline ring | 3.6526(8) | Contributes to the overall 3D network | nih.goviucr.org |

| (C13H10N)2[Zn(C6H2N2O4)2]n | Acridinium cations | 3.533(1) - 3.613(1) | Significant organizational force in the crystal lattice | researchgate.net |

Crystallographic Analysis of Metal Complexes and Coordination Polymers

The coordination of this compound and its parent acid, pyrazine-2,3-dicarboxylic acid, to metal centers gives rise to a vast array of metal complexes and coordination polymers with diverse structural features. Crystallographic analysis is essential for elucidating the precise coordination environments of the metal ions and the role of the ligand in bridging metal centers to form higher-dimensional networks.

Structural Characterization of this compound Ligands in Metal Complexes

In a binuclear copper(II) complex with N²,N³-bis(quinolin-8-yl)this compound, the ligand coordinates to the metal centers in a bis-tridentate fashion. nih.gov The ligand becomes deprotonated upon coordination and can exhibit features like resonance-assisted O—H⋯O hydrogen bonds. nih.gov The planarity of the ligand can be influenced by coordination, with the quinoline rings showing specific inclinations relative to the central pyrazine ring. nih.gov

In a silver(I) coordination polymer, the N²,N³-bis(pyridin-4-ylmethyl)this compound ligand adopts a conformation where the carboxamide groups are trans to each other, a change from the cis conformation in the free ligand. researchgate.netnih.govnih.gov Two ligands wrap around a silver-silver bond, forming a unique figure-of-eight-shaped complex molecule. researchgate.netnih.govnih.gov

The structural diversity is further highlighted in complexes with pyrazine-2,3-dicarboxylic acid, where it can act as a counter-ion or coordinate to the metal in various modes. researchgate.net In some cobalt and zinc complexes derived from pyrazine-2,3-dicarboxylic acid and piperazine, the pyrazine-2,3-dicarboxylate dianion chelates to the metal centers through a ring nitrogen and a carboxylate oxygen. nih.gov

| Complex | Ligand | Key Structural Features of the Ligand | Reference |

|---|---|---|---|

| Cu₂(HL1⁻)(CH₃CN)₄₃·2CH₃CN | N²,N³-bis(quinolin-8-yl)this compound (deprotonated) | Bis-tridentate coordination; resonance-assisted O—H⋯O hydrogen bond. | nih.govnih.gov |

| {[Ag(C₁₈H₁₆N₆O₂)]NO₃}n | N²,N³-bis(pyridin-4-ylmethyl)this compound | Trans conformation of carboxamide groups; wraps around an Ag-Ag bond. | researchgate.net |

| Dimeric Zn(II) complex | Pyrazine-2,3-dicarboxylate | Chelates through a ring N atom and a carboxylate O atom; bridges to a neighboring metal. | nih.gov |

Coordination Modes and Geometry Around Metal Centers

This compound and its derivatives exhibit remarkable versatility in their coordination modes, leading to a wide range of coordination geometries around the metal centers.

The pyrazine-2,3-dicarboxylate ligand can act as a monodentate, bidentate, tridentate, or even higher denticity ligand, and frequently functions as a bridging ligand to form coordination polymers. researchgate.net In a series of complexes, it has been shown to bridge metal centers through its carboxylate oxygen atoms and pyrazine nitrogen atoms. researchgate.net

In a binuclear copper(II) complex with N²,N³-bis(quinolin-8-yl)this compound, both copper atoms are five-coordinate (CuN₅). nih.govnih.gov One copper center exhibits a perfect square-pyramidal geometry, while the other has a distorted shape. nih.govnih.gov The coordination sphere is completed by nitrogen atoms from the ligand and acetonitrile (B52724) molecules. nih.govnih.gov

In cobalt(II) and cadmium(II) complexes with pyrazine-2,3-dicarboxylic acid, the metal centers can have distorted octahedral geometries. bohrium.com For instance, in a Co(II) complex, the central atom is coordinated to a nitrogen atom and two oxygen atoms from the pyrazine-2,3-dicarboxylate ligand, with the remaining coordination sites occupied by water molecules. bohrium.com In a dinuclear cadmium(II) complex, the ligand also displays bridging coordination modes. bohrium.com

The coordination environment can also be influenced by the presence of other ligands. In copper(II) complexes with pyrazine-2,3-dicarboxylate and ethylenediamine (B42938), the Cu(II) ion exhibits a distorted octahedral coordination, being bound to a monodentate pyrazine-2,3-dicarboxylate anion, two bidentate ethylenediamine ligands, and a water molecule. researchgate.net This diversity in coordination leads to the formation of structures ranging from discrete dinuclear complexes to 1D, 2D, and 3D coordination polymers. acs.orgresearchgate.net

| Complex | Metal Ion | Coordination Geometry | Coordination Mode of Pyrazine-based Ligand | Reference |

|---|---|---|---|---|

| Cu₂(HL1⁻)(CH₃CN)₄₃·2CH₃CN | Cu(II) | Square-pyramidal and distorted five-coordinate | Bis-tridentate | nih.govnih.gov |

| [Co(pyzdc)·(H₂O)₃]n | Co(II) | Distorted octahedral | Bidentate (N,O-chelation) and bridging | bohrium.com |

| [Cu(pzdca)(H₂O)(en)₂] | Cu(II) | Distorted octahedral | Monodentate | researchgate.net |

| Dimeric Zn(II) complex | Zn(II) | Six-coordinate | N,O-chelation and bridging | nih.gov |

Coordination Chemistry of Pyrazine 2,3 Dicarboxamide Ligands

Pyrazine-2,3-dicarboxamide as a Multidentate Ligand

This compound and its parent acid, pyrazine-2,3-dicarboxylic acid, possess six potential coordination sites, comprising the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the carboxylic groups or amide functionalities. researchgate.net This multifunctionality enables them to act as versatile ligands, capable of bridging metal centers to form coordination polymers and metal-organic frameworks. researchgate.netnih.gov Amide groups, when incorporated into heterocyclic structures like pyrazine, create robust ligand scaffolds that effectively bind to metal ions. researchgate.net

Chelation Properties and Ligand Flexibility

The chelation capability of this compound derivatives is a key feature of their coordination chemistry. The adjacent positioning of the two carboxamide groups on the pyrazine ring facilitates the formation of stable chelate rings with metal ions. The flexibility of the ligand is influenced by the substituents on the amide nitrogen atoms. For instance, in the unsolvated crystal structure of pyrazine-2,3-dicarboxylic acid, the carboxylic groups are not coplanar with the pyrazine ring, adopting dihedral angles that vary between different molecules in the asymmetric unit. researchgate.net This conformational flexibility is crucial in the formation of diverse coordination architectures.

In the dihydrate form of N²,N³-bis(pyridin-4-ylmethyl)this compound, the molecule adopts a U-shape, with the carboxamide groups being cis to one another. nih.gov This conformation is stabilized by an intramolecular hydrogen bond. nih.gov However, upon coordination to a metal ion like silver(I), the ligand can adopt a different conformation where the carboxamide groups are trans to each other, wrapping around the metal centers to form a figure-of-eight-shaped complex. nih.govnih.gov This demonstrates the ligand's ability to adapt its conformation to suit the coordination preferences of the metal ion.

Formation of Transition Metal Complexes (e.g., Copper(II), Silver(I), Palladium(II), Cobalt(II), Nickel(II))

This compound and its derivatives readily form complexes with a variety of transition metals. The coordination mode often depends on the specific metal ion, the counter-anion present, and the reaction conditions.

Copper(II) Complexes: A range of copper(II) complexes with this compound derivatives have been synthesized and structurally characterized. These include binuclear complexes where the ligand bridges two copper centers. otago.ac.nzacs.org For example, the reaction of N,N'-bis(2-pyridylmethyl)this compound with copper(II) salts can yield a binuclear complex, [Cu₂(LH)(Cl₃)(H₂O)]·H₂O. acs.org In this complex, both copper atoms exhibit a square pyramidal geometry and are coordinated to a pyrazine nitrogen, a pyridine (B92270) nitrogen, and an amide nitrogen atom. acs.org The coordination sphere of copper(II) in these complexes is often five-coordinate, though six-coordinate geometries have also been observed. otago.ac.nz The thermal decomposition of copper(II) complexes with pyrazine-2,3-dicarboxylate ultimately yields copper(II) oxide. chempap.org

Silver(I) Complexes: The reaction of N²,N³-bis(pyridin-4-ylmethyl)this compound with silver(I) nitrate (B79036) results in the formation of a three-dimensional coordination polymer. nih.govnih.gov In this structure, each silver ion is coordinated by two pyridine nitrogen atoms and two carboxamide oxygen atoms from neighboring ligand molecules. nih.gov The silver ions are linked in a figure-of-eight fashion by two ligand molecules, with a notable Ag-Ag bond distance of 3.1638 (11) Å. nih.govnih.gov Another study reported a 3D metal-organic framework of silver(I) with pyrazine-2,3-dicarboxylate and ethylenediamine (B42938), where four Ag(I) atoms with different coordination geometries are linked by the carboxylate groups. researchgate.net

Palladium(II) Complexes: Pyridine-functionalized this compound ligands react with palladium(II) sources to form both dinuclear and mononuclear complexes. For example, ligands like [N², N³-bis(pyridin-2-yl)this compound] form dinuclear complexes, [Pd₂(L)₂Cl₂], where the ligands act as bridging units. ljmu.ac.uk In contrast, a tridentate ligand like [N², N³-bis(quinoline-8-yl)this compound] forms a mononuclear complex, [Pd(L)Cl]. ljmu.ac.uk

Cobalt(II) and Nickel(II) Complexes: Cobalt(II) and Nickel(II) also form complexes with this compound derivatives. For instance, a Co(III) complex, Co(H₂L)₂₃·2EtOH, has been structurally characterized where the ligand is N,N'-bis[2-(2-pyridyl)ethyl]this compound. otago.ac.nz Grid-like tetranuclear complexes of both Nickel(II) and Copper(II) with N²,N³-bis(pyridin-2-ylmethyl)this compound have been reported, exhibiting anion encapsulation. nih.gov

Table 1: Selected Transition Metal Complexes of this compound and its Derivatives

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | N,N'-bis(2-pyridylmethyl)this compound (H₂L) | [Cu₂(LH)(Cl₃)(H₂O)]·H₂O | Square Pyramidal | acs.org |

| Silver(I) | N²,N³-bis(pyridin-4-ylmethyl)this compound (L1) | {[Ag(L1)]NO₃}n | Distorted Tetrahedral | nih.govnih.gov |

| Palladium(II) | [N², N³-bis(pyridin-2-yl)this compound] (L1) | [Pd₂(L1)₂Cl₂] | Square Planar | ljmu.ac.uk |

| Cobalt(III) | N,N'-bis[2-(2-pyridyl)ethyl]this compound (H₂L) | Co(H₂L)₂₃·2EtOH | Octahedral | otago.ac.nz |

| Nickel(II) | N²,N³-bis(pyridin-2-ylmethyl)this compound (L2) | {[Ni₄(L2)₄]Cl₄}·5CH₃CN·13H₂O | Octahedral | nih.gov |

Binuclear and Tetranuclear Complexes

The multidentate and bridging capabilities of this compound ligands are particularly evident in the formation of binuclear and tetranuclear complexes.

Binuclear Complexes: Binuclear copper(II) complexes are readily formed, often with the ligand bridging the two metal centers. otago.ac.nzacs.org In the complex [Cu₂(LH)(Cl₃)(H₂O)], the deprotonated ligand wraps around the two copper ions. acs.org Another example is a binuclear copper perchlorate (B79767) complex with N²,N³-bis(quinolin-8-yl)this compound, where the ligand coordinates to the two copper(II) atoms in a bis-tridentate fashion. nih.gov Both copper atoms in this complex are five-coordinate with square-pyramidal and distorted geometries. nih.gov

Tetranuclear Complexes: More complex nuclearities are also accessible. Tetranuclear [2x2] grid-like complexes of copper(II) and nickel(II) have been synthesized using N²,N³-bis(pyridin-2-ylmethyl)this compound. nih.govacs.org In these structures, four ligands coordinate to four metal ions, forming a grid. acs.org These grid complexes are notable for their ability to encapsulate anions within their central cavity. nih.govacs.org A square-like tetranuclear copper(II) complex has also been formed with N,N'-bis[2-(2-pyridyl)ethyl]this compound. otago.ac.nz

Metal-Organic Framework (MOF) Construction with Pyrazine-2,3-dicarboxylic Acid and its Derivatives

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com Pyrazine-2,3-dicarboxylic acid and its derivatives are excellent candidates for MOF construction due to their rigidity and multiple coordination sites. researchgate.netacs.org The adjacent carboxylate groups in pyrazine-2,3-dicarboxylate can chelate to a metal center while also bridging to other metal centers, leading to the formation of 1D, 2D, or 3D frameworks. acs.org

For instance, the reaction of pyrazine-2,3-dicarboxylic acid with barium(II) chloride under slightly different pH conditions yielded two different 2D coordination polymers. publish.csiro.au In both structures, the pyrazine-2,3-dicarboxylate ion acts as a multidentate bridging ligand. publish.csiro.au A novel 3D MOF of silver(I) with pyrazine-2,3-dicarboxylate and ethylenediamine has been synthesized, which exhibits an unprecedented coordination mode for the pyrazine-2,3-dicarboxylate ligand. researchgate.net The construction of cobalt(II) succinate (B1194679) coordination polymers can be influenced by the presence of pyrazine as an ancillary ligand, leading to different dimensionalities (1D and 3D) depending on the solvent used. nih.gov

Spectroscopic and Computational Analysis of Coordination Compounds

Spectroscopic techniques and computational methods are invaluable tools for elucidating the structure, bonding, and electronic properties of coordination compounds derived from this compound.

Investigation of Electronic Structure and Bonding in Metal Complexes

Infrared (IR) spectroscopy is useful for determining the coordination mode of the carboxamide or carboxylate groups. For example, IR data for copper(II) complexes with pyrazine-2,3-dicarboxylate suggested a unidentate coordination of the carboxylate groups. chempap.org

Electronic absorption spectroscopy (UV-Vis) provides insights into the d-d transitions of the metal ions and charge-transfer bands. In some copper(II) complexes, shoulders observed in the electronic spectra between 370-420 nm have been attributed to charge-transfer bands characteristic of bridging systems with antiferromagnetic interactions. chempap.org

Magnetic susceptibility measurements have been used to study the magnetic exchange interactions between metal centers in polynuclear complexes. For instance, a binuclear copper(II) complex with pyrazine-2,3-dicarboxylic acid bis[(pyridin-2-ylmethyl)amide] was found to be antiferromagnetic, with a J value of -15.07 cm⁻¹. acs.org The tetranuclear copper(II) and nickel(II) grid complexes exhibited weaker antiferromagnetic coupling. nih.govacs.org Density Functional Theory (DFT) calculations have been employed to rationalize the differences in the magnetic coupling constants observed in these complexes. acs.org

Magnetic Properties of this compound Metal Complexes

Research has shown that this compound can mediate both ferromagnetic and antiferromagnetic interactions. The magnetic behavior of several copper(II) complexes with the parent ligand, this compound (L), has been investigated. Monomeric complexes such as CuL2(OH)2·2H2O and the related CuL2(H2O)2 exhibit simple paramagnetic behavior consistent with the Curie Law, indicating the absence of significant magnetic exchange between the copper centers. ucf.edu In contrast, a dimeric complex, [CuLCl2]2, where two copper(II) units are bridged by two chlorine atoms, displays antiferromagnetic coupling. ucf.edu This behavior, characterized by a negative exchange coupling constant (J), indicates that the spins of the adjacent copper ions align in opposite directions.

More complex ligands, where the amide groups of this compound are substituted with other coordinating moieties, have been synthesized to create multinuclear metal complexes, such as [2x2] grids. These structures are particularly valuable for studying magnetic exchange phenomena. For instance, a binuclear copper(II) complex with pyrazine-2,3-dicarboxylic acid bis[(pyridin-2-ylmethyl)amide] (H₂L), [Cu₂(LH)(Cl₃)(H₂O)], demonstrates significant antiferromagnetic interaction. nih.govacs.org However, when the same ligand forms a tetranuclear [2x2] grid complex, {Cu₄(LH)₄₄}, the antiferromagnetic coupling between the copper(II) centers is found to be weaker. nih.govacs.org

Similar trends are observed in nickel(II) complexes. Tetranuclear [2x2] grid-type complexes with substituted this compound ligands, such as {[Ni₄(LH)₄]Cl₄} and {[Ni₄(L2)₄]Cl₄} (where L2 is N²,N³-bis(pyridin-4-ylmethyl)this compound), exhibit weak antiferromagnetic interactions between the nickel(II) ions. nih.govacs.orgrsc.orgnih.gov The magnitude of the exchange coupling in these systems is influenced by the precise geometry and the electronic pathways available for superexchange.

The table below summarizes the magnetic properties of selected metal complexes featuring this compound-based ligands.

| Complex | Metal Ion | Magnetic Behavior | Exchange Coupling Constant (J) | Citation(s) |

| [Cu(C₄H₄N₂(CONH₂)₂)Cl₂]₂ | Cu(II) | Antiferromagnetic | -11.5 cm⁻¹ | ucf.edu |

| [Cu₂(LH)(Cl₃)(H₂O)] | Cu(II) | Antiferromagnetic | -15.07 cm⁻¹ | nih.govacs.org |

| {Cu₄(LH)₄₄} | Cu(II) | Weakly Antiferromagnetic | -5.87 cm⁻¹ | nih.govacs.orgnih.gov |

| {[Ni₄(LH)₄]Cl₄} | Ni(II) | Weakly Antiferromagnetic | -2.64 cm⁻¹ | nih.govacs.orgnih.gov |

| Ni₄(HLEt)₄·10H₂O | Ni(II) | Very Weak Antiferromagnetic | - | rsc.org |

| L = Pyrazine-2,3-dicarboxylic acid bis[(pyridin-2-ylmethyl)amide]; HLEt = N,N′-bis[2-(2-pyridyl)ethyl]this compound |

Catalytic Applications of this compound Metal Complexes

While the coordination chemistry and magnetic properties of this compound complexes are well-explored, their application in catalysis is a less developed area of research. Much of the existing literature on the catalytic activity of pyrazine-based ligands focuses on the related pyrazine-2,3-dicarboxylic acid and its derivatives, which have been shown to act as effective co-catalysts in various oxidation reactions. icp.ac.ruresearchgate.net However, there are emerging studies that investigate the catalytic potential of metal complexes formed with this compound ligands themselves.

One area of application is in transfer hydrogenation reactions. Ruthenium(II) complexes incorporating a modified pyrazine-2-carboxamide ligand, specifically N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide, have demonstrated moderate catalytic activity for the transfer hydrogenation of a variety of ketones. researchgate.net These complexes serve as catalyst precursors, and their activity is influenced by both the primary carboxamide ligand and the auxiliary ligands attached to the ruthenium center. researchgate.net

The table below details the findings on the catalytic applications of a pyrazine-carboxamide metal complex.

| Complex/Catalyst System | Metal | Reaction Type | Substrate(s) | Key Findings | Citation(s) |

| Ruthenium(II) complexes with N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide and auxiliary ligands | Ru(II) | Transfer Hydrogenation | Ketones | Complexes displayed moderate catalytic activities, achieving a maximum turnover number (TON) of 990 within 6 hours. | researchgate.net |

Research into the catalytic applications of this compound metal complexes is still in its early stages. The versatility of the pyrazine-dicarboxamide framework allows for the synthesis of diverse metal complexes, suggesting potential for their use in a broader range of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Future work in this area will likely focus on designing new complexes and exploring their efficacy in various catalytic processes.

Biological and Medicinal Chemistry Research of Pyrazine 2,3 Dicarboxamide and Its Derivatives

Design and Synthesis of Pyrazine-2,3-dicarboxamide Derivatives for Biological Evaluation

The synthesis of this compound derivatives is a significant area of research, primarily driven by their potential applications in medicinal chemistry. The core structure, featuring a pyrazine (B50134) ring with two adjacent carboxamide groups, serves as a versatile scaffold for the development of novel bioactive compounds.

A common synthetic route begins with pyrazine-2,3-dicarboxylic acid, which is often converted to its more reactive anhydride (B1165640) form by refluxing in acetic anhydride. mdpi.comresearchgate.net This anhydride can then readily react with a variety of nucleophiles, such as substituted anilines or other amines, to yield the corresponding dicarboxamide derivatives. mdpi.comnih.gov For instance, condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones produces N-(acetylphenyl)pyrazine-2-carboxamide. research-nexus.netdoaj.org This intermediate can undergo further reactions with both electrophilic and nucleophilic reagents to create a diverse library of compounds. research-nexus.net

Another approach involves the conversion of pyrazine-2,3-dicarboxylic acid to its diester, followed by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to form a dicarbohydrazide. medipol.edu.tr This intermediate can then be reacted with aldehydes to generate Schiff bases, which can be further modified, for example, through [2+2] cycloaddition reactions to yield more complex heterocyclic systems like 2-azetidinones. medipol.edu.tr The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. research-nexus.netmedipol.edu.trnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies involve systematically altering the chemical structure of the lead compound and evaluating the resulting changes in biological efficacy.

For antimycobacterial agents, research has shown that modifications to the substituents on the pyrazine and phenyl rings can significantly impact activity. For example, in a series of N-benzyl pyrazine-2-carboxamides, the introduction of hydrophobic and electron-withdrawing groups like halogens and alkyl substituents was explored. scispace.com While these specific modifications did not lead to improved activity over pyrazinamide (B1679903), they provided valuable insights. scispace.com In another study of 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids, the presence of a nitro group at the 4-position of the phenyl ring in 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid resulted in high antimycobacterial activity. mdpi.com

In the context of antiviral research against dengue and yellow fever viruses, SAR studies on this compound derivatives have focused on four main structural domains: an aromatic moiety, the central pyrazine core, a substituted aromatic moiety, and a heterocyclic group. nih.gov This systematic approach allows for the exploration of how changes in each domain affect the inhibitory activities. nih.gov For instance, substituting the imidazole (B134444) ring in a known inhibitor with a pyrazine ring was a key strategy to explore new structure-activity relationships. nih.gov

The spatial arrangement of functional groups is also critical. The adjacent positioning of the carboxamide groups in this compound creates a different steric and electronic environment compared to its 2,5-substituted isomer, which influences intermolecular interactions and, consequently, biological activity.

Exploration of Novel Chemical Entities with Enhanced Bioactivity

The exploration of novel chemical entities based on the this compound scaffold aims to discover compounds with improved biological activity and novel mechanisms of action. This involves the synthesis of derivatives with significant structural modifications.

One strategy is to use the dicarboxamide as a linker to connect different bioactive pharmacophores. For example, new 1,3-thiazin-4-one compounds bearing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties have been synthesized starting from pyrazine-2,3-dicarboxylic acid. researchgate.net Similarly, 2-azetidinone derivatives have been prepared by reacting Schiff bases derived from pyrazine-2,3-dicarbohydrazide (B14909453) with chloroacetyl chloride. medipol.edu.tr These novel heterocyclic systems have shown promising antimicrobial activities. medipol.edu.trresearchgate.net

Another approach is the synthesis of metal complexes. Cobalt(II) and Cadmium(II) complexes with pyrazine-2,3-dicarboxylic acid have been synthesized and characterized. bohrium.com These complexes have shown the ability to interact with DNA and induce apoptosis in cancer cells, suggesting their potential as anticancer agents. bohrium.com A dinuclear silver(I) complex has also been synthesized and shown to have effective antibacterial activity. researchgate.net

The synthesis of prodrugs is another avenue for enhancing bioactivity. Methyl and propyl ester derivatives of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids were prepared to increase lipophilicity, which can improve cell penetration and lead to enhanced antimycobacterial activity. mdpi.com

Antimicrobial Research Applications

This compound and its derivatives have been the subject of extensive research for their potential antimicrobial properties. The pyrazine ring is a key structural feature in many biologically active compounds, and its derivatives have shown a broad spectrum of activity against various microorganisms.

Evaluation of Antibacterial Activity (e.g., against Leuconostoc mesenteroides)

Several studies have highlighted the potential of this compound derivatives as antibacterial agents, with a particular focus on inhibiting the growth of Leuconostoc mesenteroides. This bacterium is known to cause slime production in sugar factories, leading to significant processing issues. researchcommons.org

Research has shown that certain N-phenylpyrazine-2-carboxamide derivatives exhibit significant inhibitory effects on the growth of L. mesenteroides. research-nexus.netresearchcommons.org For example, 4-pyrazine-2-carboxamido carboxylic acid derivatives have been synthesized and studied for their bactericidal properties against this organism. researchcommons.org One specific derivative, 4-(pyrazine-2-carboxamido)hippuric acid, showed promising effects. researchgate.net The synthesis of various N-[4-(5-oxo-oxazol-2-yl)-phenyl]pyrazine-2-carboxamides and N-[4-(1H-imidazol-2-yl)phenyl]pyrazine-2-carboxamides also aimed to develop superior bactericidal agents against L. mesenteroides. researchcommons.org

Beyond L. mesenteroides, the antibacterial activity of these compounds has been tested against other Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, newly synthesized 2-azetidinone derivatives of this compound revealed excellent antibacterial activity. medipol.edu.tr Similarly, certain cobalt-pyrazine-2,3-dicarboxylate complexes have been found to be highly effective against both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net However, in some studies, the synthesized derivatives, such as 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their propyl esters, did not show any significant antibacterial activity up to the tested concentrations, with some minor exceptions. mdpi.com

| Compound/Derivative | Bacterial Strain | Observed Activity |

|---|---|---|

| N-phenylpyrazine-2-carboxamide derivatives | Leuconostoc mesenteroides | Significant growth inhibition. research-nexus.netresearchcommons.org |

| 4-Pyrazine-2-carboxamido carboxylic acid derivatives | Leuconostoc sp. | Promising effect against growth. researchgate.netresearchcommons.org |

| 2-Azetidinone derivatives | Gram-positive and Gram-negative bacteria | Excellent antibacterial activity. medipol.edu.tr |

| Cobalt-pyrazine-2,3-dicarboxylate complexes | Gram-positive and Gram-negative bacteria | Highly effective antibacterial activity. researchgate.net |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Various bacterial strains | Generally no activity observed. mdpi.com |

Investigation of Antifungal Activity

The antifungal potential of this compound derivatives has also been investigated, though the results have been varied. In a study involving a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their ester prodrugs, none of the compounds displayed any antifungal activity against a panel of eight fungal strains of clinical importance. mdpi.com

However, other structurally related pyrazine derivatives have shown some promise. For instance, N-substituted 3-aminopyrazine-2-carboxamides exhibited antifungal activity, particularly against Trichophyton interdigitale and Candida albicans. nih.gov Similarly, newly synthesized 2-azetidinone derivatives of this compound showed excellent antifungal activities. medipol.edu.tr Certain 4-pyrazine-2-carboxamido carboxylic acid derivatives also demonstrated activity against fungi. researchgate.netresearchcommons.org

| Compound/Derivative | Fungal Strain | Observed Activity |

|---|---|---|

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Eight clinically important fungal strains | No activity observed. mdpi.com |

| N-Substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Activity observed. nih.gov |

| 2-Azetidinone derivatives | Various fungi | Excellent antifungal activity. medipol.edu.tr |

| 4-Pyrazine-2-carboxamido carboxylic acid derivatives | Various fungi | Activity observed. researchgate.netresearchcommons.org |

Studies on Antimycobacterial Properties

A significant focus of the research on this compound derivatives has been their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. This is largely inspired by the structural similarity to pyrazinamide, a first-line antituberculosis drug.

Several studies have reported promising results. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated high antimycobacterial activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 1.56 µg/mL. mdpi.com Its propyl ester derivative, Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also showed high activity with an MIC of 3.13 µg/mL. mdpi.com These compounds were designed as more lipophilic derivatives of pyrazinoic acid, the active form of pyrazinamide, to potentially enhance their efficacy. mdpi.com

In another study, a series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated. The most active compound against M. tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with an MIC of 12.5 µg/mL. nih.gov It was also noted that for alkyl derivatives in this series, the antimycobacterial activity increased with the length of the carbon side chain. nih.gov

However, not all derivatives have shown enhanced activity. A series of N-benzyl pyrazine-2-carboxamides, for example, did not show improvement in antimycobacterial activity when compared to pyrazinamide. scispace.com This highlights the complexity of the structure-activity relationships in this class of compounds and the importance of continued research to identify more potent derivatives.

| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 mdpi.com |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | 3.13 mdpi.com |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 nih.gov |

| N-Benzyl pyrazine-2-carboxamides | M. tuberculosis | No improvement over pyrazinamide. scispace.com |

Mechanism of Antimicrobial Action

The antimicrobial action of this compound and its related derivatives is attributed to several potential mechanisms that disrupt essential life processes in microorganisms. A primary mode of action involves the inhibition of specific enzymes crucial for bacterial survival. For instance, certain pyrazine carboxamide derivatives have been shown to target DNA gyrase, an enzyme vital for bacterial DNA replication. Molecular docking studies have revealed that these compounds can bind effectively within the active site of DNA gyrase, thereby inhibiting its function. mdpi.com

Antiviral Research Applications

Derivatives of this compound have emerged as a promising class of compounds in antiviral research, particularly for their activity against flaviviruses. nih.govnih.govnih.gov

Research has demonstrated that novel classes of disubstituted pyrazine-2,3-dicarboxamides (P23DCs) possess inhibitory activity against flaviviruses, including Dengue virus (DENV) and Yellow Fever virus (YFV). nih.govnih.govnih.gov These compounds were developed following the discovery of antiviral activity in structurally similar imidazole 4,5-dicarboxamide derivatives. nih.gov Subsequent studies confirmed that both pyrazine-2,3-dicarboxylic amides and phthalic acid diamides represent valuable scaffolds for the development of anti-flavivirus agents. nih.govmdpi.com The activity of these compounds has been noted against multiple DENV serotypes, which is a critical attribute for developing effective dengue therapeutics due to the existence of four distinct serotypes. nih.gov

The antiviral efficacy of this compound derivatives has been quantified in cell-based in vitro assays, revealing potent activity in the micromolar range. nih.govnih.gov For example, a series of pyrazine analogs demonstrated significant inhibition of DENV replication. Notably, compounds 20a and 20b were found to potently inhibit DENV with a half-maximal effective concentration (EC₅₀) of 0.93 μM. nih.gov In another study, compounds 6b and 6d were identified as the most potent inhibitors of DENV replication, with an EC₅₀ of 0.5 μM and a selectivity index (SI) greater than 235. nih.gov

Against Yellow Fever Virus, certain derivatives also showed remarkable potency. Compound 15b , from a series of imidazole and pyrazine dicarboxamides, displayed the highest antiviral potency against YFV with an EC₅₀ of 1.85 μM. nih.gov Further optimization led to the discovery of compound 6n , which was the most potent in its series against YFV, exhibiting an EC₅₀ of 0.4 μM and a selectivity index of over 34. nih.gov

Table 1: In vitro Antiviral Activity of Selected this compound Derivatives

| Compound | Target Virus | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 6b | Dengue Virus (DENV) | 0.5 | >235 |

| 6d | Dengue Virus (DENV) | 0.5 | >235 |

| 6n | Yellow Fever Virus (YFV) | 0.4 | >34 |

| 15b | Yellow Fever Virus (YFV) | 1.85 | Not Reported |

| 20a | Dengue Virus (DENV) | 0.93 | Not Reported |

| 20b | Dengue Virus (DENV) | 0.93 | Not Reported |

Data sourced from multiple studies evaluating pyrazine-based compounds against flaviviruses. nih.govnih.gov

The primary antiviral mechanism for this class of compounds is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.gov The RdRp is an essential enzyme for the replication of the viral RNA genome and is a prime target for antiviral drug development because it is absent in human host cells. nih.gov Pyrazine-based compounds like Favipiravir, a structurally related molecule, are known to inhibit viral RNA polymerase. nih.gov Derivatives of this compound are thought to function as non-nucleoside inhibitors (NNIs) of the RdRp. nih.gov These NNIs bind to allosteric sites on the enzyme, inducing conformational changes that disrupt its catalytic activity, thereby suppressing viral RNA replication and halting the infection cycle. mdpi.com

Evaluation of in vitro Antiviral Potency

Hematoregulatory Agent Development

The this compound scaffold has also been utilized in the development of agents that regulate blood cell formation (hematopoiesis).

Researchers have successfully designed a new class of simple, low molecular weight hematoregulatory agents based on the structure of pyrazine-2,3-dicarboxylic acid. This discovery originated from structure-activity relationship (SAR) studies of a dimeric pentapeptide. By using pyrazine-2,3-dicarboxylic acid to cyclize the N-terminal amino groups of a peptide, active conformationally constrained cyclic peptides were created. Subsequent structural modifications led to the discovery of a semipeptide analogue where two D-Serine residues were connected through amide bonds to the pyrazine-2,3-dicarboxylic acid core. This low molecular weight compound demonstrated biological activity comparable to the original, much larger lead peptide. Further investigation indicated that this new class of agents may function through a common mechanistic endpoint as other known hematoregulatory peptides, suggesting their potential for development as novel therapeutic agents in immunoregulation.

Examination of Stereochemical Requirements for Biological Activity

The stereochemistry of substituent groups on the this compound scaffold has been shown to be a critical determinant of biological activity in its derivatives. Research into a class of low molecular weight hematoregulatory agents derived from a dimeric pentapeptide provides a key example. In this work, a semipeptide analogue was synthesized, which comprised two D-Serine (D-Ser) residues linked through amide bonds to the carboxylic acid groups of pyrazine-2,3-dicarboxylic acid. mdpi.com This specific stereoisomer demonstrated biological activity comparable to that of the lead pentapeptide, pGlu-Glu-Asp-Cys-Lys-OH. mdpi.com

The selection of D-amino acids was a crucial design element. The structure-activity relationship (SAR) studies that led to this discovery involved creating conformationally constrained cyclic peptides. mdpi.com These were formed by the cyclization of the N-terminal amino groups of a peptide sequence using pyrazine-2,3-dicarboxylic acid as a scaffold. mdpi.com The resulting analogue, with the D-Ser residues, was identified as a potent hematoregulatory agent, highlighting the importance of the D-configuration for the observed biological effects. mdpi.com This investigation underscores that specific stereochemical arrangements are necessary for the molecule to adopt the correct conformation for interacting with its biological target. mdpi.com

Common Mechanistic Endpoints with Lead Peptides

Derivatives of this compound have been shown to share common mechanistic pathways with the lead peptides from which they were designed. For the hematoregulatory semipeptide analogue featuring two D-Ser residues attached to a pyrazine-2,3-dicarboxylic acid core, its mechanism of action was directly linked to that of the original lead pentapeptide. mdpi.com

The hematopoietic synergistic activity induced by this pyrazine-based compound in stromal cell cultures was effectively blocked by an antibody known to neutralize the hematoregulatory effect of the lead peptide. mdpi.com This finding strongly indicates that both the complex peptide and the simplified pyrazine-dicarboxamide derivative act on a common mechanistic endpoint to produce their biological effects. mdpi.com The ability of the antibody to inhibit the action of both molecules suggests they likely bind to the same receptor or engage the same signaling pathway to regulate hematopoiesis. This demonstrates that the this compound scaffold can successfully mimic the essential structural features of a larger peptide required for its specific biological function. mdpi.com

Cytotoxicity and DNA/BSA Binding Interactions

The interaction of this compound derivatives with biological macromolecules such as DNA and serum albumins, along with their cytotoxic effects on cancer cells, are key areas of medicinal chemistry research. Studies have focused on metal complexes and substituted derivatives to explore these properties.

Evaluation of Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of various derivatives and metal complexes of this compound has been evaluated against several human cancer cell lines.

Palladium(II) complexes of ligands derived from pyrazine-2,3-dicarboxylic acid, specifically [N², N³-bis(pyridin-2-yl)this compound] (L1) and [N², N³-bis(quinoline-8-yl)this compound] (L4), have been studied. The resulting complexes, [Pd₂(L1)₂Cl₂] (Pd1) and [Pd(L4)Cl] (Pd4), showed varied cytotoxicity. Pd1 demonstrated significant activity against the MCF-7 human breast cancer cell line with an IC₅₀ value of 11.2 µM, while Pd4 showed moderate cytotoxicity with an IC₅₀ of 61.5 µM against the same cell line. bohrium.comljmu.ac.uk However, all tested palladium complexes were found to be inactive against the MDA-MB-231 breast cancer cell line and the MRC5-SV2 human transformed lung cell line (with the exception of some activity from Pd1). bohrium.comljmu.ac.uk Notably, complex Pd1 exhibited lower cytotoxicity against the normal lung fibroblast cell line MRC5, suggesting some level of selectivity for cancer cells. bohrium.comljmu.ac.uk

In another study, Co(II) and Cd(II) complexes of pyrazine-2,3-dicarboxylic acid were synthesized and tested against HeLa (human cervical cancer) cells. The results indicated that both complexes could inhibit the proliferation of HeLa cells, with the Cadmium complex, [Cd₂(pyzdc)₂·(H₂O)₃]n, showing cytotoxicity comparable to the established anticancer drug cisplatin. bohrium.com

Derivatives of 3-aminopyrazine-2-carboxamides have also been assessed. Among a series of N-substituted compounds, 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (compound 20) was the only one to exhibit moderate cytotoxicity against the HepG2 liver cancer cell line, with an IC₅₀ value of 41.4 µM. nih.gov Other tested compounds from this series showed significantly lower or no cytotoxicity. nih.gov

The table below summarizes the cytotoxic activity of selected this compound derivatives.

| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| [Pd₂(L1)₂Cl₂] (Pd1) | MCF-7 (Breast) | 11.2 | bohrium.com, ljmu.ac.uk |

| [Pd(L4)Cl] (Pd4) | MCF-7 (Breast) | 61.5 | bohrium.com, ljmu.ac.uk |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (20) | HepG2 (Liver) | 41.4 | nih.gov |

| [Cd₂(pyzdc)₂·(H₂O)₃]n (Complex II) | HeLa (Cervical) | Comparable to Cisplatin | bohrium.com |

DNA Binding Studies (e.g., Intercalative Binding Modes)

The ability of this compound derivatives to bind to DNA is a significant aspect of their potential as anticancer agents. Studies have shown that metal complexes in particular can interact with calf thymus DNA (CT-DNA), primarily through an intercalative binding mode.

Palladium(II) complexes (Pd1-Pd4) derived from substituted this compound ligands were investigated for their DNA binding properties using UV-Vis and fluorescence spectroscopy. bohrium.comljmu.ac.uk The results revealed that these complexes interact with CT-DNA through intercalative modes. bohrium.comljmu.ac.uk The intrinsic binding constants (Kb) were in the order of 10⁶ M⁻¹, indicating a strong interaction. bohrium.comljmu.ac.uk Competitive binding studies further confirmed the intercalative binding mode. ukzn.ac.za The order of interaction strength with CT-DNA was found to be Pd3 > Pd2 > Pd1 > Pd4, with ligands bearing electron-donating methyl groups (in Pd2 and Pd3) enhancing the binding affinity compared to the unsubstituted complex (Pd1). ukzn.ac.za

Similarly, Co(II) and Cd(II) complexes of pyrazine-2,3-dicarboxylic acid were found to bind to DNA via intercalation. bohrium.com Gel electrophoresis assays demonstrated that these complexes have the ability to cleave pBR322 plasmid DNA. bohrium.com The binding affinity of the cadmium complex (Kb = 2.38 × 10³ M⁻¹) was slightly higher than that of the cobalt complex (Kb = 2.02 × 10³ M⁻¹), which correlated with its higher cytotoxicity. bohrium.com

The table below details the DNA binding constants for selected this compound derivatives.

| Compound/Complex | DNA Binding Constant (Kb) | Binding Mode | Reference |

| [Pd₂(L1-L4)₂Cl₂] (Pd1-Pd4) | ~10⁶ M⁻¹ | Intercalation | bohrium.com, ljmu.ac.uk |

| [Co(pyzdc)∙(H₂O)₃]n (Complex I) | 2.02 × 10³ M⁻¹ | Intercalation | bohrium.com |

| [Cd₂(pyzdc)₂·(H₂O)₃]n (Complex II) | 2.38 × 10³ M⁻¹ | Intercalation | bohrium.com |

Bovine Serum Albumin (BSA) Interaction Analysis

The interaction of compounds with serum albumins, such as Bovine Serum Albumin (BSA), is crucial for understanding their pharmacokinetic properties, including distribution and transport in the bloodstream. Studies on this compound derivatives have employed fluorescence spectroscopy to analyze these interactions.

The interaction between palladium(II) complexes (Pd1-Pd4) of substituted this compound ligands and BSA was evaluated. The results indicated a static quenching mechanism, meaning that the complexes form a stable, non-fluorescent ground-state complex with BSA. bohrium.comljmu.ac.ukukzn.ac.za The quenching constants and binding constants confirmed a strong interaction between the palladium complexes and BSA. ukzn.ac.za The order of this interaction was determined to be Pd2 > Pd1 > Pd3 > Pd4, which did not follow the same trend as their DNA binding affinities. ukzn.ac.za

Broader studies on various pyrazine derivatives have also shown that they can interact with BSA, primarily through hydrophobic interactions. nih.govresearchgate.net These interactions can lead to conformational changes in the BSA protein. nih.govresearchgate.netresearchgate.netnih.gov Molecular docking studies suggest that pyrazine derivatives can bind to hydrophobic pockets within the protein structure, forming hydrogen bonds and π-π interactions with amino acid residues. nih.govresearchgate.net This binding is a key factor in the transport and metabolism of these compounds in vivo. nih.gov

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the molecular structure and bonding characteristics of pyrazine-2,3-dicarboxamide.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within this compound. The vibrational spectrum of 2,3-pyrazinedicarboxamide has been thoroughly investigated, with assignments supported by isotopic shifts. optica.org A very strong band observed at 1677.1 cm⁻¹ in the IR spectrum is assigned to the primary amide I band, which is predominantly the C=O stretching vibration. optica.org The out-of-plane γ(CH) modes are assigned to bands at 834.3 cm⁻¹ and a shoulder at 795 cm⁻¹. optica.org

A detailed assignment of the vibrational spectrum has been proposed based on C₂ symmetry. tandfonline.com For vibrations involving the ring-substituent bonds, a strong band at 1060.6 cm⁻¹ in the IR spectrum is assigned to a stretching mode. optica.org The pair of modes corresponding to 16ab have been assigned to bands at 430.7 cm⁻¹ (IR) and 423.7 cm⁻¹ (Raman). optica.org

When pyrazine-2,3-dicarboxylic acid coordinates with metal ions, shifts in the IR spectra are observed. For instance, in certain copper(II) complexes, IR data suggest a unidentate coordination of the carboxylates to the metal center. chempap.org

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Reference |

| Amide I (C=O stretch) | 1677.1 | optica.org |

| Ring-Substituent Stretch | 1060.6 | optica.org |

| γ(CH) out-of-plane | 834.3, 795 | optica.org |